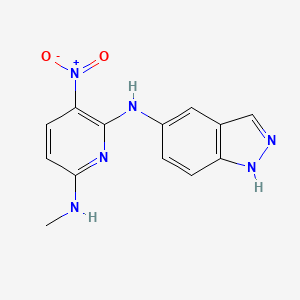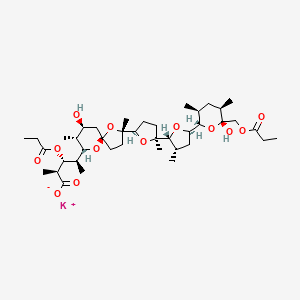
Laidlomycin Propionate Potassium
描述
赖得霉素丙酸钾是一种半合成的赖得霉素变体,赖得霉素是一种从链霉菌中提取的天然产物。 它主要用作兽用抗生素来控制革兰氏阳性菌,并作为饲料添加剂来提高牛的饲料效率 . 这种化合物以其通过与细菌核糖体50S亚基的23S RNA结合来抑制细菌蛋白质合成的能力而闻名 .
作用机制
赖得霉素丙酸钾通过抑制细菌蛋白质合成来发挥其作用。 它与细菌核糖体50S亚基的23S RNA结合,阻止细菌生长和存活所需的必需蛋白质的形成 . 这种机制针对参与蛋白质合成的特定分子途径,使其对革兰氏阳性菌有效 .
生化分析
Biochemical Properties
Laidlomycin propionate potassium interacts with various biomolecules in biochemical reactions. It is known to inhibit the migration of hemagglutinin glycoprotein from the Golgi apparatus to the cell surface in the measles virus
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of some Gram-positive bacteria at high concentrations . It does not have any significant impact on Gram-negative bacteria, yeast, and fungi .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through a process of enzyme inhibition or activation . The exact details of these interactions are still being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is used as a feed additive for cattle to improve the rate of gain and feed conversion efficiency
准备方法
合成路线和反应条件
赖得霉素丙酸钾的合成涉及多个步骤,包括醛的立体控制合成路线、与β-酮磷酸酯偶联以及顺序氢解/氢化 . 立体异构碳通过各种方法进行扩展,例如去对称化、烯丙基化、钒酰诱导的环氧化和还原 .
工业生产方法
赖得霉素丙酸钾的工业生产方法在现有的文献中没有详细说明。 已知该化合物是半合成的,表明天然提取和化学合成的结合 .
化学反应分析
反应类型
赖得霉素丙酸钾会经历几种类型的化学反应,包括:
氧化: 涉及氧的添加或氢的去除。
还原: 涉及氢的添加或氧的去除。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常见的试剂和条件
这些反应中使用的常见试剂和条件包括用于还原的氢气、用于氧化的氧气或氧化剂以及用于取代反应的各种催化剂 .
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,还原反应可能会产生更饱和的化合物,而氧化反应可能会产生更多氧化衍生物 .
科学研究应用
赖得霉素丙酸钾具有广泛的科学研究应用,包括:
相似化合物的比较
类似化合物
与赖得霉素丙酸钾类似的化合物包括:
莫能菌素: 另一种离子载体抗生素,用作饲料添加剂以提高牛的饲料效率.
拉沙洛西德: 一种离子载体抗生素,用于控制家禽球虫病并提高牛的饲料效率.
盐霉素: 一种离子载体抗生素,用于控制家禽球虫病.
纳拉西丁: 一种离子载体抗生素,用于提高牛的饲料效率.
独特性
赖得霉素丙酸钾在与细菌核糖体50S亚基的23S RNA的特异性结合方面是独特的,这使其区别于其他离子载体抗生素 . 此外,其半合成的性质允许对其生产和纯度进行更大的控制 .
属性
IUPAC Name |
potassium;(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNOQXLCECXEBU-QGMAIPBJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65KO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005083 | |
| Record name | Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84799-02-0 | |
| Record name | Laidlomycin propionate potassium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084799020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAIDLOMYCIN PROPIONATE POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05TAA9I0Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
ANone: Laidlomycin is a polyether ionophore that primarily targets Gram-positive bacteria in the rumen. Like other ionophores, it functions by disrupting ion gradients across bacterial cell membranes. Specifically, laidlomycin facilitates the transport of monovalent cations, such as sodium, across the membrane, leading to an imbalance that disrupts cellular processes and ultimately inhibits bacterial growth [].
ANone: By inhibiting the growth of certain Gram-positive bacteria, laidlomycin alters the ruminal microbial population and their metabolic activity. This results in a shift in volatile fatty acid (VFA) production, generally favoring propionate production at the expense of acetate and butyrate [, ]. This shift in VFA production can improve energy utilization by the ruminant host.
ANone: Yes, laidlomycin propionate has been shown to reduce lactate production in the rumen, particularly under conditions of high-concentrate feeding that can lead to ruminal acidosis. In vitro studies have demonstrated that laidlomycin propionate can reduce lactate production by mixed ruminal bacteria in the presence of high levels of maltose [].
ANone: Laidlomycin has a molecular formula of C37H62O12 and a molecular weight of 698 g/mol [].
ANone: Yes, the structure of laidlomycin and its derivatives have been extensively characterized using 13C NMR spectroscopy []. Mass spectrometry, particularly negative-ion fast atom bombardment tandem mass spectrometry, has also proven valuable in elucidating the structure of laidlomycin and related compounds [].
ANone: 26-Deoxylaidlomycin (C37H61O11Na) is a naturally occurring analog of laidlomycin. While its antibacterial activity against Bacillus subtilis is higher than that of laidlomycin, its role as a precursor in laidlomycin biosynthesis is debated. Studies using labeled 26-deoxylaidlomycin suggest that its direct conversion to laidlomycin is negligible, implying a more complex biosynthetic pathway [].
ANone: Compared to monensin A, laidlomycin demonstrates a much lower capacity to transport divalent cations like calcium. This difference in cation specificity likely contributes to variations in their biological activity and selectivity towards different microbial populations [].
ANone: Laidlomycin propionate is commonly incorporated into livestock feed as a micro-ingredient premix. The premix is typically formulated to ensure uniform distribution of the active compound within the feed.
ANone: While the use of any antimicrobial agent raises concerns about resistance, the unique mechanism of action of ionophores and their high degree of specificity suggest a lower risk of contributing to antibiotic resistance compared to other classes of antimicrobials [].
ANone: Laidlomycin propionate is administered orally as a feed additive.
ANone: Several in vitro models, including batch cultures, continuous culture systems, and rumen simulation techniques (Rusitec), have been employed to investigate the effects of laidlomycin on ruminal fermentation [, , ]. These models allow for controlled studies of microbial populations, substrate utilization, and end-product formation in the presence of laidlomycin.
ANone: Laidlomycin propionate is typically included in feedlot diets at levels ranging from 6 to 12 mg/kg of dry matter. Studies have shown that these inclusion levels can improve average daily gain and feed efficiency in both steers and heifers [, , ].
ANone: Studies have investigated potential interactions between laidlomycin propionate and other feed additives, such as dietary magnesium and ractopamine hydrochloride. These interactions can be complex and may influence the magnitude of performance responses [, ].
ANone: Yes, to ensure food safety, regulatory agencies have established withdrawal periods for laidlomycin propionate use in cattle. These withdrawal periods are designed to allow sufficient time for drug residues to deplete to safe levels in edible tissues before slaughter.
ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used technique for the accurate and sensitive determination of laidlomycin levels in feed []. This method allows for the separation and quantification of laidlomycin from other feed components, ensuring proper dosage and quality control.
ANone: Research has explored the use of microtracers as a tool to evaluate the uniformity of micro-ingredient distribution in livestock feed, including laidlomycin propionate []. This approach involves adding a small amount of a traceable marker to the feed and analyzing its distribution to assess mixing efficiency.
ANone: Laidlomycin propionate and monensin are both effective ionophores used in ruminant nutrition. While they share a similar mechanism of action, they can differ in their potency, spectrum of activity against specific microbial species, and the magnitude of their effects on rumen fermentation and animal performance [, , , ].
ANone: Laidlomycin was first isolated from Streptomyces eurocidicus var. asterocidicus and its chemical structure elucidated in the 1970s []. It was subsequently developed as a feed additive for ruminants, gaining approval for commercial use in the United States in the late 1990s.
ANone: While primarily known for its applications in ruminant nutrition, laidlomycin has also shown potential in other areas of research. For example, studies have investigated its antiviral activity against human immunodeficiency virus (HIV) [] and its ability to reverse multidrug resistance in human carcinoma cells []. These findings highlight the potential for laidlomycin and related compounds to have broader applications beyond animal health.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone](/img/structure/B608358.png)
![3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B608359.png)


![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)
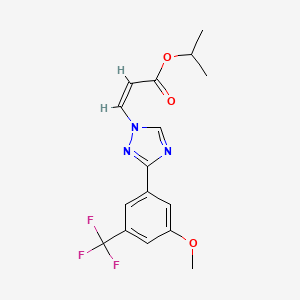
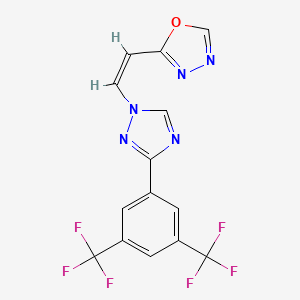
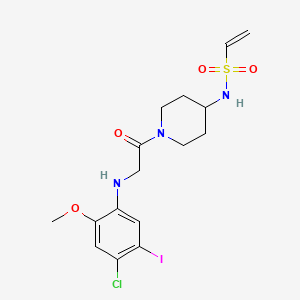
![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)
